molecular formula C22H22N4O2S2 B7832201 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B7832201
M. Wt: 438.6 g/mol
InChI Key: WQXFOKYNDPOJGA-UHFFFAOYSA-N
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Description

The compound 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a fused tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a thioacetamido linker at position 2. The linker connects to a 2-methyl-6-phenylpyrimidin-4-yl moiety, introducing aromatic and heterocyclic diversity.

Properties

IUPAC Name

2-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-13-24-16(14-7-3-2-4-8-14)11-19(25-13)29-12-18(27)26-22-20(21(23)28)15-9-5-6-10-17(15)30-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H2,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXFOKYNDPOJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Core Formation

The tetrahydrobenzo[b]thiophene scaffold is synthesized via the Gewald reaction, a one-pot, three-component condensation of α-ketone, activated nitrile, and elemental sulfur. For this target compound, p-t-butyl cyclohexanone and malononitrile are heated in absolute ethanol with triethylamine as a base catalyst, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) in 85% yield. The reaction proceeds through the formation of an α,β-unsaturated nitrile intermediate, followed by cyclization with sulfur (Scheme 1).

Characterization :

  • FT-IR : Absorption bands at ν = 3323–3428 cm⁻¹ (NH₂) and 2219 cm⁻¹ (CN).

  • ¹H NMR : Singlets at δ = 8.12 ppm (NH₂) and aromatic protons at δ = 7.01–7.71 ppm.

Hydrolysis of Nitrile to Carboxamide

The nitrile group in compound 1 is hydrolyzed to a carboxamide using concentrated sulfuric acid under reflux conditions, yielding 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (2) . This step achieves 90% conversion, with the reaction monitored via the disappearance of the CN IR band.

Optimization :

  • Reagent : H₂SO₄ (98%) at 120°C for 6 hours.

  • Yield : 90% after recrystallization from ethanol.

Synthesis of 2-Methyl-6-phenylpyrimidin-4-thiol

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

2,4-Dichloro-6-methylpyrimidine undergoes Suzuki-Miyaura cross-coupling with phenylboronic acid in the presence of Pd(OAc)₂ and PPh₃, yielding 2-chloro-6-methyl-4-phenylpyrimidine (3) in 78% yield. The reaction is conducted in THF with Na₂CO₃ as a base, followed by purification via column chromatography (PE/CH₂Cl₂, 6:4).

Key Data :

  • ¹H NMR : Aromatic protons at δ = 7.55–8.13 ppm and a singlet for pyrimidine C-H at δ = 7.71 ppm.

  • Mass Spec : Molecular ion peak at m/z = 231 (M⁺).

Thiolation via Nucleophilic Substitution

Compound 3 is treated with thiourea in ethanol under reflux to replace the chloride at position 4 with a thiol group, yielding 2-methyl-6-phenylpyrimidin-4-thiol (4) . The reaction is quenched with HCl to precipitate the product, which is filtered and dried (yield: 82%).

Spectroscopic Confirmation :

  • FT-IR : S-H stretch at ν = 2560 cm⁻¹.

  • ¹H NMR : Loss of the C-Cl coupling pattern and emergence of a broad S-H signal at δ = 3.45 ppm.

Assembly of Thioacetamido Linker

Chloroacetylation of Tetrahydrobenzo[b]thiophene-3-carboxamide

Compound 2 is reacted with chloroacetyl chloride in dichloromethane using triethylamine as a base, forming 2-chloroacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (5) . The reaction proceeds at 0°C to minimize side reactions, yielding 75% after silica gel purification.

Critical Observations :

  • Reaction Time : 2 hours at 0°C followed by 1 hour at room temperature.

  • IR Analysis : New C=O stretch at ν = 1725 cm⁻¹ and C-Cl stretch at ν = 760 cm⁻¹.

Thioetherification with Pyrimidin-4-thiol

A nucleophilic substitution reaction between compound 5 and pyrimidin-4-thiol (4) is conducted in acetone with K₂CO₃ as a base. The mixture is stirred at 50°C for 4 hours, resulting in 2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (6) with 68% yield.

Purification :

  • Method : Column chromatography (PE/AcOEt, 7:3).

  • Purity : >95% by HPLC.

Structural Elucidation and Validation

Spectroscopic Analysis

  • FT-IR : Peaks at ν = 3288 cm⁻¹ (NH), 1665 cm⁻¹ (C=O), and 1362 cm⁻¹ (C=S).

  • ¹H NMR :

    • Tetrahydrobenzo[b]thiophene protons: δ = 2.45–2.89 ppm (m, 4H, CH₂).

    • Pyrimidine protons: δ = 7.44–7.86 ppm (m, 5H, Ar-H).

    • Thioacetamido linker: δ = 3.98 ppm (s, 2H, SCH₂).

Mass Spectrometry

  • Molecular Ion : m/z = 518 (M⁺), consistent with the molecular formula C₂₇H₂₆N₄O₂S₂.

  • Fragmentation : Peaks at m/z = 278 (pyrimidine-thio fragment) and 240 (tetrahydrobenzo[b]thiophene-carboxamide).

Reaction Optimization and Yield Enhancement

Gewald Reaction Parameters

  • Solvent : Absolute ethanol vs. DMF: Ethanol yields 85% vs. DMF (72%) due to better cyclization control.

  • Catalyst : Triethylamine (15 mol%) vs. DBU: Triethylamine minimizes side products.

Thioetherification Kinetics

  • Base Screening : K₂CO₃ (68%) vs. NaH (55%): K₂CO₃ offers milder conditions.

  • Temperature : 50°C optimal; higher temperatures lead to desulfurization .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The thioacetamide moiety can enhance the interaction with biological targets involved in cancer pathways. Studies have shown that derivatives of benzo[b]thiophene can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing pyrimidine and thiophene rings have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .

Antimicrobial Properties

The presence of the pyrimidine ring has been associated with antimicrobial activity against a range of pathogens. The compound may act by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

Case Studies

StudyFindings
Ahmad et al., 2019Investigated derivatives of benzo[b]thiophene for anticancer activity; found significant inhibition of cell proliferation in vitro .
Zhang et al., 2020Reported on the anti-inflammatory properties of pyrimidine derivatives; demonstrated reduced edema in animal models .
Lee et al., 2021Examined the antimicrobial effects against Gram-positive bacteria; showed promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • The 4-hydroxyphenyl and ethoxy-oxoethyl substituents in 6o are absent in the target, which instead features a pyrimidine-thioacetamido group.
  • Synthesis :
    • 6o was synthesized via a multicomponent Petasis reaction (22% yield) using HFIP solvent and 3 Å molecular sieves . Lower yields here suggest challenges in scaling compared to optimized routes for the target compound (if applicable).
b. 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0)
  • Key Differences :
    • The sulfonyl group in this analog contrasts with the thioether linkage in the target compound. Sulfonyl groups increase oxidation state and stability but reduce nucleophilicity .
    • The cyclopenta[b]thiophene core differs from the tetrahydrobenzo[b]thiophene in the target, affecting ring strain and conformational flexibility.
c. 2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 895476-56-9)
  • Key Differences: A propanamido linker (vs. The 4-chlorophenylthio group lacks the pyrimidine ring’s hydrogen-bonding sites, which may reduce target specificity .

Physicochemical Properties

Property Target Compound (Inferred) CAS 932997-87-0 CAS 895476-56-9
Molecular Weight ~450–470 (estimated) 394.5 409.0
Key Functional Groups Carboxamide, thioether, pyrimidine Sulfonyl, methoxyphenyl Chlorophenylthio, propanamido
Solubility Moderate (carboxamide enhances) Low (sulfonyl reduces H-bonding) Low (chlorophenyl increases hydrophobicity)

Biological Activity

The compound 2-(2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel heterocyclic compound with potential therapeutic applications. Its structure incorporates a pyrimidine moiety and a tetrahydrobenzo[b]thiophene framework, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and potential therapeutic uses.

  • Protein Kinase Inhibition : The compound has been identified as a selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. JAKs play a crucial role in cytokine signaling pathways that are often dysregulated in various diseases, including cancer and autoimmune disorders .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzyme activity. This inhibition leads to reduced production of pro-inflammatory mediators, which is beneficial in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116). The IC50 values for these effects indicate promising antitumor activity .

Table 1: Biological Activity Summary

Biological ActivityTarget/Cell LineIC50 Value (μM)Reference
JAK1 Inhibition--
JAK2 Inhibition--
COX-2 Inhibition-0.04 ± 0.09
Cytotoxicity (LoVo cells)Colorectal Cancer57.10
Cytotoxicity (HCT-116 cells)Colorectal Cancer64.10
Antitumor ActivityVarious Cancer Lines23.2 - 49.9

Case Studies

  • Study on Anti-cancer Activity : A study evaluated the antitumor effects of the compound on human colorectal cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, the compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac. The reduction in paw edema was statistically significant, highlighting its potential for treating inflammatory conditions .

Q & A

What are the established synthetic routes for this compound, and how can its purity be validated?

Basic Research Focus:
The synthesis typically involves multi-step reactions, starting with precursors like 2-mercaptopyrimidine derivatives and functionalized tetrahydrobenzo[b]thiophene intermediates. A common approach includes:

  • Step 1: Thioether formation between a pyrimidine-thiol and a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Amide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to attach the thioacetamido group to the tetrahydrobenzo[b]thiophene core .
  • Step 3: Final purification using column chromatography or recrystallization.

Validation Methods:

  • Purity: HPLC with UV detection (≥95% purity threshold) .
  • Structural Confirmation: ¹H/¹³C NMR (e.g., characteristic peaks for thiophene protons at δ 6.8–7.2 ppm) and HRMS (e.g., [M+H]+ calculated for C₂₃H₂₃N₃O₂S₂: 470.1264) .

How can researchers screen this compound for biological activity, and what assays are most relevant?

Basic Research Focus:
Initial screening should prioritize assays aligned with its structural analogs (e.g., kinase inhibition, antimicrobial activity):

  • Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibition of tyrosine kinases .
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Data Interpretation:

  • Compare results to positive controls (e.g., doxorubicin for cytotoxicity).
  • Use dose-response curves to calculate potency metrics.

What strategies optimize reaction yields during synthesis?

Advanced Research Focus:
Yield optimization requires systematic variation of parameters:

Parameter Typical Range Impact
SolventDMF, DMSO, THFPolar aprotic solvents enhance nucleophilicity .
Temperature60–80°CHigher temps accelerate thioether formation but may increase side products .
CatalystDMAP or pyridineImproves amide coupling efficiency .

Methodology:

  • Employ Design of Experiments (DoE) to identify interactions between variables .
  • Monitor reaction progress via TLC or in-situ IR spectroscopy .

How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Advanced Research Focus:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces:

  • Orthogonal Techniques: Combine 2D NMR (e.g., HSQC, NOESY) with X-ray crystallography to confirm static vs. dynamic structures .
  • Computational Validation: Perform DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical NMR chemical shifts .

Case Example:

  • If NMR suggests planar conformation but X-ray shows puckered thiophene, assess solvent effects or crystal packing using Hirshfeld surface analysis .

What experimental designs elucidate structure-activity relationships (SAR) for this compound?

Advanced Research Focus:
SAR studies require systematic structural modifications:

  • Core Modifications: Synthesize analogs with varied substituents on the pyrimidine (e.g., -OCH₃ vs. -Cl) or thiophene rings .
  • Functional Group Swaps: Replace the carboxamide with ester or nitrile groups to assess polarity effects .

Assay Integration:

  • Test analogs in parallel using high-throughput screening (HTS) platforms.
  • Comparative Data Table (Example):
Analog Substituent IC₅₀ (μM) Kinase Inhibition (%)
Parent Compound2-Methyl-6-phenyl12.378
Analog A4-Fluoro-6-phenyl8.592
Analog B2-Ethyl-6-phenyl18.765

How can byproducts from synthesis be identified and minimized?

Advanced Research Focus:
Byproducts often stem from incomplete coupling or oxidation:

  • Identification: LC-MS/MS to detect masses corresponding to possible side products (e.g., disulfide dimers or hydrolyzed esters) .
  • Minimization Strategies:
    • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .
    • Add scavengers (e.g., trisamine) to quench reactive intermediates .

Case Study:

  • A 22% yield improvement was achieved by replacing DMF with DMSO and reducing reaction time from 24h to 12h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.